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Compound of Interest

Compound Name: Ertugliflozin pidolate

Cat. No.: B607367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular outcomes associated

with Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on ertugliflozin

and its standing relative to other drugs in its class. The information is based on data from major

cardiovascular outcome trials (CVOTs) and subsequent meta-analyses, offering a valuable

resource for researchers and professionals in drug development.

Comparative Efficacy: A Tabular Summary of
Cardiovascular Outcomes
The following tables summarize the primary cardiovascular outcomes from the landmark

clinical trials for four major SGLT2 inhibitors: ertugliflozin (VERTIS CV), dapagliflozin

(DECLARE-TIMI 58), empagliflozin (EMPA-REG OUTCOME), and canagliflozin (CANVAS

Program).

Table 1: Comparison of Major Adverse Cardiovascular Events (MACE)
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Trial (Drug) N
Primary MACE
Endpoint

Hazard Ratio
(95% CI)

P-value for
Superiority

VERTIS CV

(Ertugliflozin)
8,246

CV death,

nonfatal MI, or

nonfatal stroke

0.97 (0.85-1.11)
<0.001 for non-

inferiority

DECLARE-TIMI

58

(Dapagliflozin)

17,160
CV death, MI, or

ischemic stroke
0.93 (0.84-1.03) 0.17

EMPA-REG

OUTCOME

(Empagliflozin)

7,020

CV death,

nonfatal MI, or

nonfatal stroke

0.86 (0.74-0.99) 0.04

CANVAS

Program

(Canagliflozin)

10,142

CV death,

nonfatal MI, or

nonfatal stroke

0.86 (0.75-0.97) 0.02

MACE definitions varied slightly across trials.

Table 2: Comparison of Hospitalization for Heart Failure (HHF)

Trial (Drug) N HHF Endpoint
Hazard Ratio
(95% CI)

P-value

VERTIS CV

(Ertugliflozin)
8,246 First HHF 0.70 (0.54-0.90) 0.006

DECLARE-TIMI

58

(Dapagliflozin)

17,160 CV death or HHF 0.83 (0.73-0.95) 0.005

EMPA-REG

OUTCOME

(Empagliflozin)

7,020 HHF 0.65 (0.50-0.85) <0.001

CANVAS

Program

(Canagliflozin)

10,142 HHF 0.67 (0.52-0.87) -
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Table 3: Comparison of Cardiovascular (CV) Death

Trial (Drug) N
CV Death
Endpoint

Hazard Ratio
(95% CI)

P-value

VERTIS CV

(Ertugliflozin)
8,246 CV death 0.92 (0.77-1.11) -

DECLARE-TIMI

58

(Dapagliflozin)

17,160 CV death - -

EMPA-REG

OUTCOME

(Empagliflozin)

7,020 CV death 0.62 (0.49-0.77) <0.001

CANVAS

Program

(Canagliflozin)

10,142 CV death - -

Experimental Protocols of Key Cardiovascular
Outcome Trials
The methodologies of the pivotal CVOTs for SGLT2 inhibitors share common features but also

have distinct differences that are important for interpreting their results.

VERTIS CV (Evaluation of Ertugliflozin Efficacy and
Safety Cardiovascular Outcomes Trial)

Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes

(T2D) and established atherosclerotic cardiovascular disease (ASCVD).[1]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,

event-driven trial.[2]

Participants: 8,246 patients with T2D and established ASCVD.[2][3]
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Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15

mg, or placebo once daily, in addition to standard of care.[3]

Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event

(MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction (MI),

or nonfatal stroke.[2][4]

Statistical Analysis: The primary hypothesis was that ertugliflozin is non-inferior to placebo

for MACE.[4] A Cox proportional-hazards model was used to analyze the time-to-event data.

DECLARE-TIMI 58 (Dapagliflozin Effect on
CardiovascuLAR Events)

Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad

population of patients with T2D with or without established ASCVD.[5]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]

Participants: 17,160 patients with T2D, including those with established ASCVD and those

with multiple risk factors for ASCVD.[6]

Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.

Primary Endpoints: The trial had two co-primary efficacy endpoints: 1) MACE (a composite of

CV death, MI, or ischemic stroke) and 2) a composite of CV death or hospitalization for heart

failure.[6][7]

Statistical Analysis: The trial was designed to test for both non-inferiority and superiority for

MACE and for superiority for the composite of CV death or HHF.[6][8]

EMPA-REG OUTCOME (Empagliflozin Cardiovascular
Outcome Event Trial in Type 2 Diabetes Mellitus
Patients)

Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in

patients with T2D at high cardiovascular risk.
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Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

Participants: 7,020 patients with T2D and established cardiovascular disease.[9]

Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg,

or placebo once daily.

Primary Endpoint: A composite of CV death, nonfatal MI, or nonfatal stroke (3-point MACE).

[10]

Statistical Analysis: The primary analysis was a non-inferiority comparison of the pooled

empagliflozin group versus the placebo group.[11] If non-inferiority was met, a test for

superiority was performed.[11]

CANVAS Program (Canagliflozin Cardiovascular
Assessment Study)

Objective: To assess the cardiovascular safety and efficacy of canagliflozin in patients with

T2D and high cardiovascular risk.[12]

Study Design: An integrated analysis of two trials, CANVAS and CANVAS-R (renal

outcomes).[13]

Participants: 10,142 patients with T2D and a history of or at high risk for cardiovascular

disease.[14]

Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or

placebo daily.

Primary Endpoint: A composite of death from cardiovascular causes, nonfatal MI, or nonfatal

stroke.[12]

Statistical Analysis: The primary analysis was a prespecified integrated analysis of data from

both the CANVAS and CANVAS-R trials.[15] A Cox proportional-hazards model was used to

assess the time to the first MACE event.
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Proposed Signaling Pathways and Experimental
Workflows
The cardiovascular benefits of SGLT2 inhibitors are believed to extend beyond their glucose-

lowering effects. Several signaling pathways and mechanisms have been proposed.

Proposed Cardioprotective Signaling Pathways of
SGLT2 Inhibitors
SGLT2 inhibitors are thought to exert their cardiovascular benefits through a variety of

mechanisms, including hemodynamic, metabolic, and direct cardiac effects.
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Hemodynamic Effects

Metabolic Effects Direct Cardiac & Vascular Effects

SGLT2 Inhibition

Natriuresis & Osmotic Diuresis

Increased Glucagon Inhibition of Na+/H+ Exchanger (NHE1)

Reduced Plasma Volume

Reduced Preload & Afterload

Lowered Blood Pressure

Cardiovascular Benefit
(Reduced HHF, CV Death)

Increased Ketogenesis

Myocardial Fuel Shift
(Ketones as energy source)

Reduced Cytosolic Na+ & Ca2+

Improved Mitochondrial Function

Reduced Oxidative Stress

Reduced Inflammation

Reduced Cardiac Fibrosis
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Screening & Enrollment

Treatment Phase

Outcome Adjudication

Inclusion Criteria Met
(T2D, High CV Risk)

Exclusion Criteria Not Met

Informed Consent

Randomization
(1:1 or 1:1:1)

SGLT2 Inhibitor + Standard of Care Placebo + Standard of Care

Long-term Follow-up
(Median ~3-4 years)

MACE HHF CV Death

Statistical Analysis
(Non-inferiority & Superiority)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b607367#meta-analysis-of-
cardiovascular-outcomes-of-sglt2-inhibitors-including-ertugliflozin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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